molecular formula C7H4BrClO3S B1320499 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride CAS No. 886851-53-2

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride

Cat. No.: B1320499
CAS No.: 886851-53-2
M. Wt: 283.53 g/mol
InChI Key: JUWLFXZZOQUASX-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride is a chemical compound with the molecular formula C7H5BrO3S It is a brominated derivative of thieno[3,4-b][1,4]dioxine, which is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure

Scientific Research Applications

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride has several scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride typically involves the bromination of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,4-b][1,4]dioxine derivatives, while oxidation can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,4-ethylenedioxythiophene-5-carboxaldehyde
  • 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde

Uniqueness

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride is unique due to its specific bromination pattern and the presence of both sulfur and oxygen atoms in its ring structure.

Properties

IUPAC Name

5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO3S/c8-6-4-3(11-1-2-12-4)5(13-6)7(9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWLFXZZOQUASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594642
Record name 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-53-2
Record name 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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